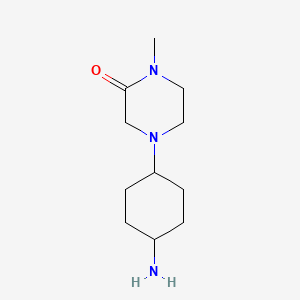

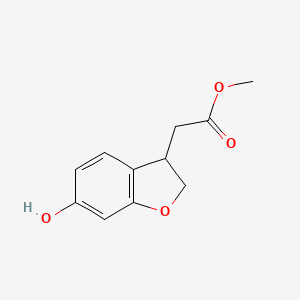

Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Overview

Description

“Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate” is a compound with the CAS Number: 805250-17-3 . It has a molecular weight of 208.21 . The compound appears as a white to yellow solid .

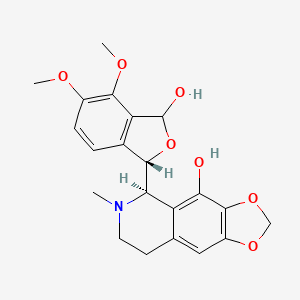

Molecular Structure Analysis

The IUPAC name for this compound is methyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate . The InChI Code for this compound is 1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.21 . It appears as a white to yellow solid . The storage temperature for this compound is +4°C .Scientific Research Applications

Antimicrobial Properties : Dihydrobenzofurans with certain substitutions have shown moderate activity against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) (Ravi, Selvam, & Swaminathan, 2012).

Antiangiogenic Activity : Synthetic dihydrobenzofuran lignans, obtained through biomimetic oxidative dimerization, demonstrated pronounced antiangiogenic activity, especially the 2R,3R-enantiomer of a dimerization product of caffeic acid methyl ester (Apers et al., 2002).

Potential Antitumor Agents : Certain dihydrobenzofuran lignans showed promising activity against leukemia and breast cancer cell lines, with specific compounds inhibiting mitosis and tubulin polymerization, highlighting their potential as antimitotic and antitumor agents (Pieters et al., 1999).

Synthesis Methods and Applications : Various studies have focused on the synthesis of dihydrobenzofuran derivatives and their biological activities, demonstrating their versatility and potential for further pharmaceutical applications (Sako, Hosokawa, Ito, & Iinuma, 2004).

Isolation from Natural Sources : Dihydrobenzofurans have been isolated from natural sources like the roots of Microglossa pyrifolia, some of which are used in traditional medicine, indicating their potential in natural product-based drug discovery (Schmidt, Hildebrand, & Willuhn, 2003).

Germination Inhibitory Constituents : Dihydrobenzofurans have been identified as germination inhibitory constituents in plants like Erigeron annuus, which could have implications for agricultural sciences (Oh et al., 2002).

Safety And Hazards

Future Directions

properties

IUPAC Name |

methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMDISFJOKCCAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90720987 | |

| Record name | Methyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | |

CAS RN |

805250-17-3 | |

| Record name | Methyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole](/img/structure/B565925.png)